molecular formula C12H13ClN2S B7627971 2-[4-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine

2-[4-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine

Cat. No.: B7627971
M. Wt: 252.76 g/mol
InChI Key: OLBQXQLVSUDDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine, also known as CTET, is a chemical compound that belongs to the class of thiazole-based compounds. It is a novel compound that has gained significant interest in the scientific community due to its potential applications in various fields. In

Mechanism of Action

The exact mechanism of action of 2-[4-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have antidepressant effects in animal models of depression. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[4-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine is its broad range of biological activities, which makes it a versatile compound for studying various physiological and pathological processes. Additionally, this compound is relatively easy to synthesize and purify, which makes it readily available for research purposes.
One of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on 2-[4-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine. One area of interest is the development of this compound-based drugs for the treatment of inflammatory and neuropathic pain. Another area of interest is the development of this compound-based drugs for the treatment of depression and cognitive impairment. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs.

Synthesis Methods

The synthesis of 2-[4-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine involves the reaction of 2-chlorobenzylamine with thioacetamide in the presence of a base. The reaction takes place in an organic solvent such as ethanol or methanol. The resulting product is then purified using column chromatography or recrystallization. The purity of the compound can be determined using techniques such as NMR spectroscopy or HPLC.

Scientific Research Applications

2-[4-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine has been studied extensively for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antidepressant effects.

Properties

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2S/c13-11-4-2-1-3-9(11)7-10-8-16-12(15-10)5-6-14/h1-4,8H,5-7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBQXQLVSUDDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CSC(=N2)CCN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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